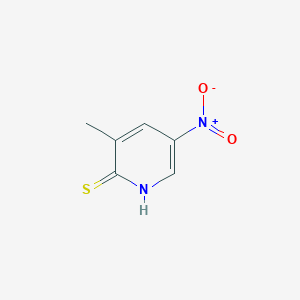
3-methyl-5-nitro-1H-pyridine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 69796 typically involves the nitration of 3-methyl-2-pyridinethiol. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the 5-position of the pyridine ring. The nitration process generally requires the use of concentrated nitric acid and sulfuric acid as reagents, with the reaction being conducted at low temperatures to prevent over-nitration and decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of NSC 69796 follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity NSC 69796 suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
NSC 69796 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often requiring basic conditions to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of NSC 69796 involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA contributes to its biological activity.
Comparison with Similar Compounds
NSC 69796 can be compared with other nitro-substituted pyridine derivatives:
3-methyl-2-nitropyridine: Similar structure but lacks the thiol group, resulting in different reactivity and applications.
5-nitro-2-pyridinethiol:
2-amino-5-nitropyridine: Contains an amino group instead of a thiol group, leading to different biological activities.
Properties
CAS No. |
6960-21-0 |
|---|---|
Molecular Formula |
C6H6N2O2S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
3-methyl-5-nitro-1H-pyridine-2-thione |
InChI |
InChI=1S/C6H6N2O2S/c1-4-2-5(8(9)10)3-7-6(4)11/h2-3H,1H3,(H,7,11) |
InChI Key |
WSUARRZTEVVMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=S)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


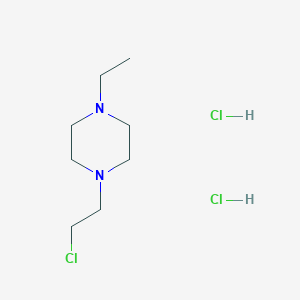

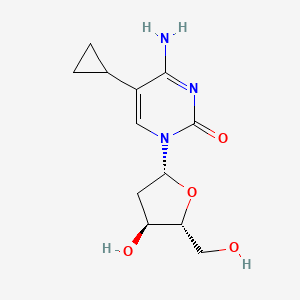
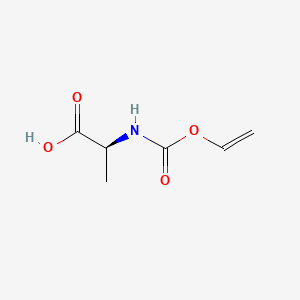
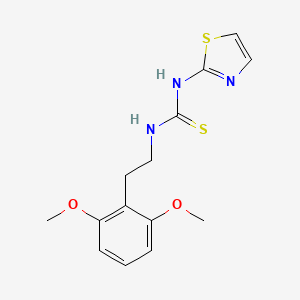
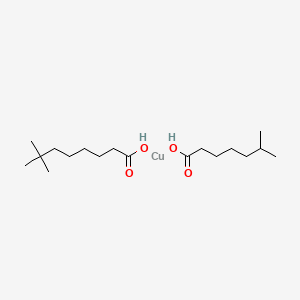

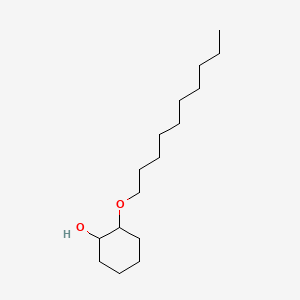
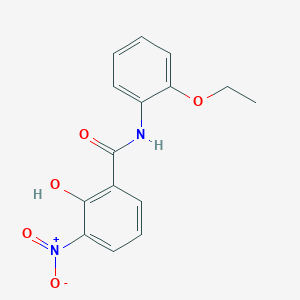
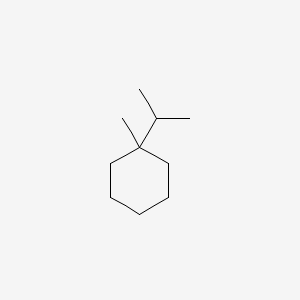

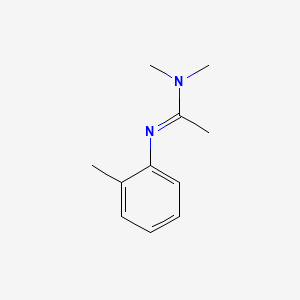
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)

